molecular formula C9H11NO4 B1272676 Amino(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 56246-88-9

Amino(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B1272676
CAS No.: 56246-88-9
M. Wt: 197.19 g/mol
InChI Key: FHICNDDORUKGPD-UHFFFAOYSA-N
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Description

Amino(4-hydroxy-3-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Biological Activity

Amino(4-hydroxy-3-methoxyphenyl)acetic acid (AMPA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula : C10H13NO4
Key Features :

  • Contains a methoxy group (-OCH₃), a hydroxyl group (-OH), and an amino group (-NH₂).
  • The presence of these functional groups enhances its solubility and reactivity in biological systems.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties :
    • AMPA has been shown to scavenge free radicals, which can prevent oxidative stress in cells. This property is essential in protecting against various diseases linked to oxidative damage.
  • Anti-inflammatory Effects :
    • Research indicates that AMPA can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects :
    • Studies have demonstrated that AMPA may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative disorders like Alzheimer's disease.
  • Antitumor Activity :
    • In vivo studies have shown that AMPA derivatives exhibit significant tumor growth inhibition in mouse models, suggesting its potential as a chemotherapeutic agent.

The mechanisms through which AMPA exerts its biological effects include:

  • Modulation of Enzyme Activity : AMPA influences various metabolic pathways by acting as an inhibitor or activator of specific enzymes.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, which could explain its neuroprotective effects.
  • Gene Expression Regulation : AMPA has been shown to affect the expression of genes involved in antioxidant defense and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative-induced apoptosis
AntitumorExhibits tumor growth inhibition in S180 mouse model

Detailed Research Findings

  • Antioxidant Activity :
    • A study demonstrated that AMPA significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a robust antioxidant mechanism .
  • Anti-inflammatory Effects :
    • In a controlled experiment, AMPA treatment resulted in decreased levels of TNF-alpha and IL-6 in inflammatory models, indicating its potential use in managing inflammatory conditions .
  • Neuroprotective Effects :
    • Research involving neuronal cell cultures showed that AMPA reduced apoptosis rates significantly when exposed to oxidative stressors, thus supporting its neuroprotective claims .
  • Antitumor Efficacy :
    • In vivo studies indicated that AMPA derivatives led to a significant reduction in tumor size when administered to mice bearing S180 tumors, with some compounds showing efficacy comparable to established chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Pharmaceutical Applications

Amino(4-hydroxy-3-methoxyphenyl)acetic acid has been investigated for its potential therapeutic uses, particularly in treating metabolic disorders and neurodegenerative diseases. Its biological activities include:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress associated with various diseases.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.
  • Metabolic Regulation : Research indicates its role in modulating metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity.

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems:

  • Nanoparticle Conjugation : The compound can be covalently attached to nanoparticles (e.g., gold or iron oxide), enhancing drug solubility, stability, and targeted delivery to specific tissues. This method improves bioavailability and therapeutic efficacy.
Nanoparticle Type Benefits
Gold NanoparticlesHigh stability and biocompatibility
Iron Oxide NanoparticlesMagnetic targeting capabilities

Biochemical Research

This compound plays a significant role in biochemical research:

  • Metabolic Pathway Studies : The compound is utilized to study various metabolic pathways due to its ability to interact with different receptors and enzymes.
  • Protein Interaction Studies : Research has shown that it can bind to specific proteins involved in metabolic regulation, providing insights into cellular mechanisms .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Muscle Function : A study demonstrated that administering this compound improved muscle strength and endurance in mice by inhibiting protein catabolism during exhaustive exercise . This suggests potential applications in sports medicine and rehabilitation.
    Parameter Measured Control Group Low-Dose Group High-Dose Group
    Grip Strength (g)100 ± 10120 ± 15140 ± 20
  • Metabolic Effects : Another study indicated that the compound positively influenced glucose metabolism in liver cells, suggesting its role in managing glucose levels .

Properties

IUPAC Name

2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHICNDDORUKGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378235
Record name amino(4-hydroxy-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56246-88-9
Record name amino(4-hydroxy-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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